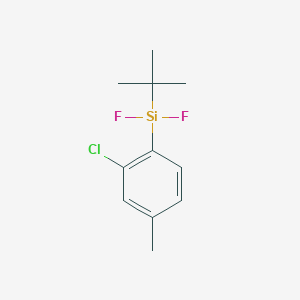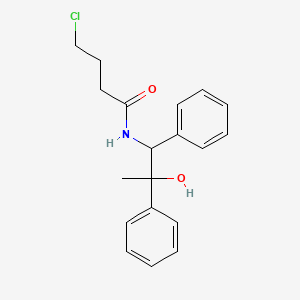
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is an organic compound with the molecular formula C19H22ClNO2 This compound is characterized by the presence of a chloro group, a hydroxy group, and a diphenylpropyl moiety attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-hydroxy-1,2-diphenylpropanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-hydroxy-1,2-diphenylethyl)butanamide
- 4-Chloro-N-(2-hydroxy-1,2-diphenylmethyl)butanamide
- 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)pentanamide
Uniqueness
4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy group and a chloro group allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
917965-97-0 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(23,16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)21-17(22)13-8-14-20/h2-7,9-12,18,23H,8,13-14H2,1H3,(H,21,22) |
InChI Key |
KIJMYOYYTBGWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)NC(=O)CCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


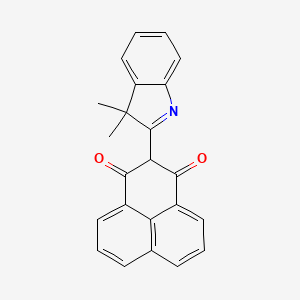
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
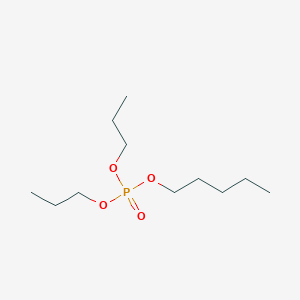
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
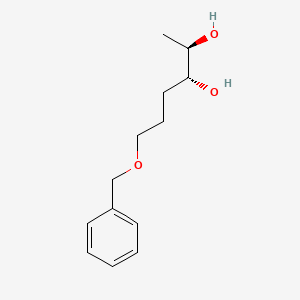
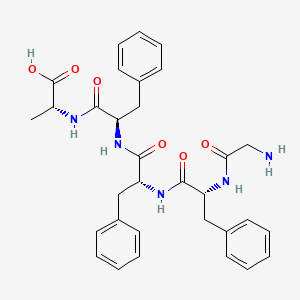
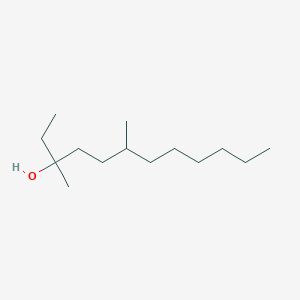
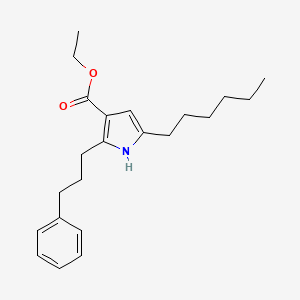
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
